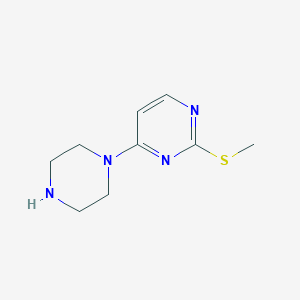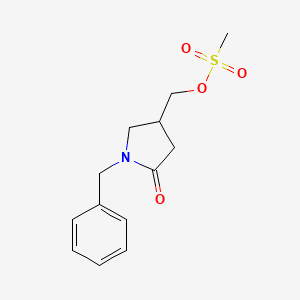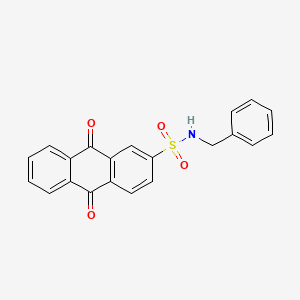
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a piperazinyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Piperazinyl Group: The piperazinyl group is usually introduced through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can enhance the compound’s binding affinity to these targets, while the methylsulfanyl group can modulate its chemical reactivity. The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-(methylsulfanyl)-4-(morpholin-4-yl)pyrimidine: Similar structure but with a morpholine ring instead of piperazine.
2-(ethylsulfanyl)-4-(piperazin-1-yl)pyrimidine: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of piperazine.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-methylsulfanyl-4-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c1-14-9-11-3-2-8(12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPJHNDSTKPGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5-trimethoxy-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6501076.png)
![1,3-dimethyl-7-(2-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501079.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6501087.png)

![2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501116.png)
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501145.png)

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)
